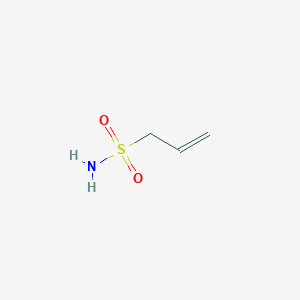

Prop-2-ene-1-sulfonamide

Vue d'ensemble

Description

Prop-2-ene-1-sulfonamide is a compound with the molecular formula C3H7NO2S and a molecular weight of 121.16 . It is a powder at room temperature .

Molecular Structure Analysis

The IUPAC name for this compound is 2-propene-1-sulfonamide . The InChI code is 1S/C3H7NO2S/c1-2-3-7(4,5)6/h2H,1,3H2,(H2,4,5,6) .Applications De Recherche Scientifique

Synthesis of Sulfonamides as Receptor Antagonists

- Development of Adenosine A2B Receptor Antagonists : Prop-2-ene-1-sulfonamide derivatives have been used to develop potent adenosine A2B receptor antagonists. A new synthesis method involving p-nitrophenoxysulfonylphenylxanthine derivatives led to sulfonamides that were significantly more potent at A(2B) receptors compared to parent sulfonates (Luo Yan et al., 2006).

Application in Organic Synthesis

- Creation of Pyrrole Frameworks : this compound compounds were involved in reactions generating conjugated 6-aminohex-4-en-2-ynoates, leading to the formation of pyrrole frameworks. This process is significant in organic synthesis, providing a method for creating complex structures (Teruhiko Ishikawa et al., 2006).

Chemical Reactions and Additives

New Route to Sulfoxides : A novel synthesis involving the bora-ene reaction of sulfur dioxide and prop-2-ene-1-boronic esters was presented. This method offers a new route to sulfoxides, showcasing the chemical versatility of this compound derivatives (M. Turks et al., 2006).

Desulfinylative C–C Allylation : In another study, this compound derivatives were used in desulfinylative palladium-catalyzed C–C coupling with Grignard reagents. This showcases their role in facilitating complex chemical reactions (Chandra M. R. Volla et al., 2009).

Environmental and Analytical Applications

Detection of Sulfonamides in Food : this compound compounds were part of a study developing a Biacore method for screening multiple sulfonamides in milk and porcine muscle tissues. This demonstrates their importance in food safety and environmental monitoring (V. Gaudin et al., 2007).

Green HPLC Method for Sulfonamides Detection : A green high-performance liquid chromatography method was developed for the detection of sulfonamides in animal-origin foods, indicating the role of this compound compounds in advancing eco-friendly analytical techniques (Xiaoyun Duan et al., 2020).

Mécanisme D'action

Target of Action

Prop-2-ene-1-sulfonamide, like other sulfonamides, primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme is crucial for the synthesis of folic acid, which is necessary for bacterial replication .

Mode of Action

This compound acts as a competitive inhibitor of dihydropteroate synthetase . The compound mimics the natural substrate of the enzyme, para-aminobenzoic acid (PABA), thereby preventing PABA from binding to the enzyme and halting the production of folic acid . This inhibition disrupts bacterial replication, leading to the death of the bacteria .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by this compound affects the folic acid synthesis pathway in bacteria . Folic acid is essential for the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting folic acid synthesis, this compound disrupts DNA replication, leading to the death of the bacteria .

Pharmacokinetics

They are primarily excreted unchanged in the urine .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth and replication . By disrupting the synthesis of folic acid, an essential component for bacterial DNA replication, this compound effectively halts the growth and proliferation of bacteria .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s storage temperature should be in an inert atmosphere at 2-8°C for optimal stability . Furthermore, the compound’s efficacy can be affected by the presence of PABA in the environment, as PABA can outcompete the drug for binding to dihydropteroate synthetase .

Safety and Hazards

Propriétés

IUPAC Name |

prop-2-ene-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2S/c1-2-3-7(4,5)6/h2H,1,3H2,(H2,4,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNYWISZSMFIKJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCS(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16325-51-2 | |

| Record name | prop-2-ene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1-Difluoro-5-azaspiro[2.3]hexane](/img/structure/B3244679.png)

![2-[2-Chloro-6-(3-iodo-benzylamino)-purin-9-yl]-5-hydroxymethyl-tetrahydro-furan-3,4-diol](/img/structure/B3244685.png)

![Carbonic dichloride, polymer with 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromophenol]](/img/structure/B3244704.png)

![Carbamic acid, n-[4-methyl-1-(phenylmethyl)-4-piperidinyl]-, 1,1-dimethylethyl ester](/img/structure/B3244745.png)